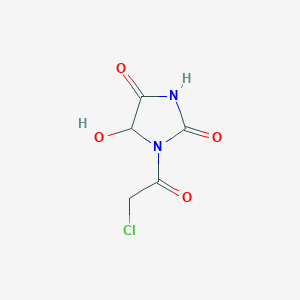

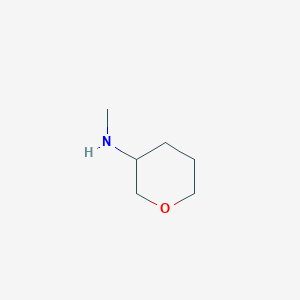

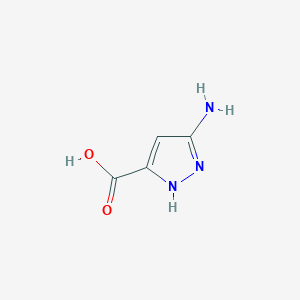

4,6-Dideoxysucrose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dideoxysucrose, also known as DDS, is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. DDS is a non-nutritive sweetener and a potent glycosidase inhibitor that has been shown to have various biological and physiological effects. In

Mécanisme D'action

4,6-Dideoxysucrose exerts its inhibitory effect on glycosidases by mimicking the transition state of the substrate. 4,6-Dideoxysucrose binds to the active site of the enzyme and forms a covalent bond with the catalytic nucleophile, thereby blocking the enzymatic activity. The inhibitory effect of 4,6-Dideoxysucrose is reversible and depends on the concentration of the compound and the type of glycosidase.

Biochemical and Physiological Effects

4,6-Dideoxysucrose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dideoxysucrose can inhibit the growth of cancer cells and induce apoptosis. 4,6-Dideoxysucrose has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 4,6-Dideoxysucrose can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 4,6-Dideoxysucrose has also been shown to reduce the accumulation of glycosphingolipids in the brain and liver of animal models of lysosomal storage disorders.

Avantages Et Limitations Des Expériences En Laboratoire

4,6-Dideoxysucrose has several advantages for lab experiments. It is a potent glycosidase inhibitor that can be used to study the role of glycosidases in various biological processes. 4,6-Dideoxysucrose is also a non-nutritive sweetener that can be used as a control in experiments involving sugar metabolism. However, the low yield of 4,6-Dideoxysucrose synthesis makes it a costly compound to use in large-scale experiments. The stability of 4,6-Dideoxysucrose in aqueous solutions is also a limitation, as it can degrade over time, affecting the accuracy of the results.

Orientations Futures

4,6-Dideoxysucrose has several potential future directions for research. One area of interest is the development of 4,6-Dideoxysucrose-based therapeutics for the treatment of diabetes, obesity, and lysosomal storage disorders. Another area of interest is the use of 4,6-Dideoxysucrose as a tool to study the role of glycosidases in various biological processes. Further research is also needed to understand the mechanism of action of 4,6-Dideoxysucrose at the molecular level and to optimize the synthesis method to increase the yield of 4,6-Dideoxysucrose.

Conclusion

In conclusion, 4,6-Dideoxysucrose is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. 4,6-Dideoxysucrose is a potent glycosidase inhibitor that has various biological and physiological effects. 4,6-Dideoxysucrose has several advantages for lab experiments, but its low yield and stability in aqueous solutions are limitations. 4,6-Dideoxysucrose has several potential future directions for research, including the development of 4,6-Dideoxysucrose-based therapeutics and the use of 4,6-Dideoxysucrose as a tool to study the role of glycosidases in various biological processes.

Méthodes De Synthèse

4,6-Dideoxysucrose can be synthesized through a multi-step process involving the use of sucrose as a starting material. The first step involves the selective protection of the 4,6-hydroxyl groups of sucrose, followed by the removal of the 2,3,4,6-tetra-O-acetyl groups. The resulting intermediate is then subjected to a series of chemical reactions, including epoxidation, reduction, and deprotection, to yield 4,6-Dideoxysucrose. The overall yield of 4,6-Dideoxysucrose synthesis is low, which makes it a challenging process.

Applications De Recherche Scientifique

4,6-Dideoxysucrose has been extensively studied for its potential applications in various fields of science, including biology, chemistry, and medicine. One of the most promising applications of 4,6-Dideoxysucrose is its use as a glycosidase inhibitor. 4,6-Dideoxysucrose has been shown to inhibit the activity of various glycosidases, including alpha-glucosidases, beta-glucosidases, and alpha-galactosidases. This property makes 4,6-Dideoxysucrose a potential therapeutic agent for the treatment of diseases such as diabetes, obesity, and lysosomal storage disorders.

Propriétés

Numéro CAS |

118650-57-0 |

|---|---|

Nom du produit |

4,6-Dideoxysucrose |

Formule moléculaire |

C12H22O9 |

Poids moléculaire |

310.3 g/mol |

Nom IUPAC |

(2R,3R,4S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-methyloxane-3,4-diol |

InChI |

InChI=1S/C12H22O9/c1-5-2-6(15)8(16)11(19-5)21-12(4-14)10(18)9(17)7(3-13)20-12/h5-11,13-18H,2-4H2,1H3/t5-,6+,7-,8-,9-,10+,11-,12-/m1/s1 |

Clé InChI |

PEGKGDVXERBKMT-VIXLETMSSA-N |

SMILES isomérique |

C[C@@H]1C[C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O |

SMILES |

CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O |

SMILES canonique |

CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O |

Synonymes |

4,6-dideoxysucrose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)